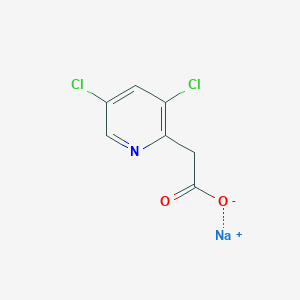![molecular formula C14H13NO5S B2887494 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 885269-74-9](/img/structure/B2887494.png)
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid, commonly known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of mild to moderate pain, fever, and inflammation. It is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a white crystalline powder that is soluble in water and has a molecular weight of 241.3 g/mol.
Mécanisme D'action
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation by inhibiting the production of prostaglandins. It has also been shown to have antipyretic properties, which means it can reduce fever. In addition, mefenamic acid has been shown to have antioxidant properties, which means it can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Mefenamic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can have variable effects depending on the experimental conditions and the dose used. Another limitation is that it can have off-target effects that may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on mefenamic acid. Some of these include:
1. Investigating its potential use in cancer therapy: Mefenamic acid has been shown to have anticancer properties and has the potential to be used in cancer therapy.
2. Developing new formulations: New formulations of mefenamic acid could be developed to improve its effectiveness and reduce its side effects.
3. Studying its effects on the immune system: Mefenamic acid has been shown to have immunomodulatory effects, and further research is needed to understand its effects on the immune system.
4. Investigating its effects on the cardiovascular system: Mefenamic acid has been shown to have cardiovascular effects, and further research is needed to understand its effects on the cardiovascular system.
Conclusion:
Mefenamic acid is a widely used 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. Mefenamic acid has several advantages and limitations when used in laboratory experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Mefenamic acid can be synthesized by the reaction of 3-amino benzoic acid with 3-methoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields mefenamic acid and sodium chloride as a byproduct.
Applications De Recherche Scientifique
Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effectiveness in treating different types of pain and inflammation. Some of the areas of research where mefenamic acid has been studied include:
1. Dysmenorrhea: Mefenamic acid has been shown to be effective in treating primary dysmenorrhea, which is a common menstrual disorder characterized by severe menstrual cramps.
2. Arthritis: Mefenamic acid has been studied for its effectiveness in treating rheumatoid arthritis and osteoarthritis.
3. Cancer: Mefenamic acid has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-3-7-13(9-12)21(18,19)15-11-5-2-4-10(8-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKBKJMCXJOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)
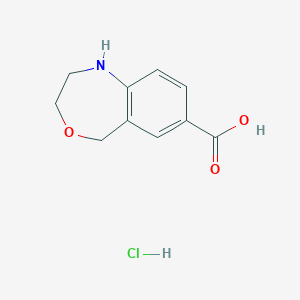

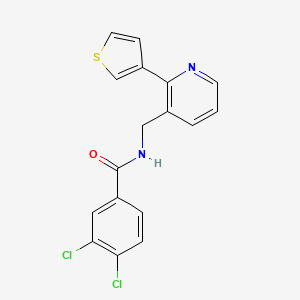
![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

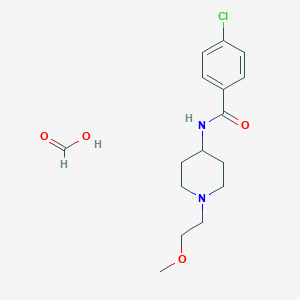
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
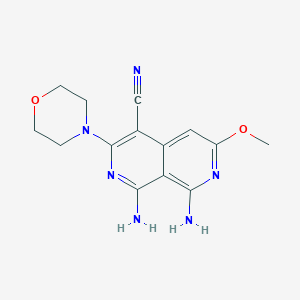
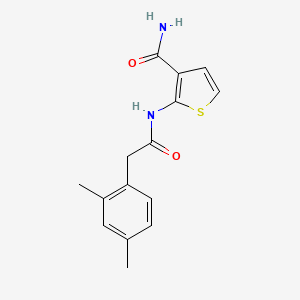
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)
